molecular formula C15H22N2O6 B151782 N-Octyl-3-nitro-2,4,6-trihydroxybenzamide CAS No. 126395-22-0

N-Octyl-3-nitro-2,4,6-trihydroxybenzamide

Cat. No. B151782
M. Wt: 326.34 g/mol
InChI Key: GHKVBXWBMCWZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octyl-3-nitro-2,4,6-trihydroxybenzamide, also known as NTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. NTB is a member of the nitrobenzamide family and has a molecular weight of 337.38 g/mol.

Mechanism Of Action

The mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.

Biochemical And Physiological Effects

N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit various biochemical and physiological effects. In a study by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to induce apoptosis and cell cycle arrest in breast cancer cells. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit analgesic and anti-anxiety effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its high purity and stability. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is a synthetic compound that can be easily synthesized and purified to a high degree of purity. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is stable under a wide range of conditions, which makes it suitable for various lab experiments.
One limitation of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its potential toxicity. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments. In addition, the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, which may limit its use in certain experiments that require a detailed understanding of the compound's mechanism of action.

Future Directions

There are several future directions for the study of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. One direction is to further investigate the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. Understanding the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may provide insights into its potential applications in medicine, biochemistry, and pharmacology. Another direction is to explore the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a therapeutic agent for various diseases. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may have potential as an anti-cancer agent or as an analgesic for chronic pain. Finally, future studies may investigate the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a tool for studying the mechanism of action of various enzymes and signaling pathways.

Synthesis Methods

The synthesis of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide involves the reaction of 3-nitro-2,4,6-trihydroxybenzoic acid with octanoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane as a solvent and is refluxed for several hours. After the reaction, the product is purified through column chromatography using a mixture of hexane and ethyl acetate as eluent. The final product obtained is a white crystalline solid.

Scientific Research Applications

N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
In biochemistry, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been used as a tool to study the mechanism of action of various enzymes. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. In a study by Kim et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
In pharmacology, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been studied for its potential as an analgesic and anti-anxiety agent. In a study by Lee et al. (2015), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to exhibit analgesic effects in a mouse model of neuropathic pain. In another study by Lee et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce anxiety-like behavior in a mouse model of anxiety.

properties

CAS RN

126395-22-0

Product Name

N-Octyl-3-nitro-2,4,6-trihydroxybenzamide

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

IUPAC Name

2,4,6-trihydroxy-3-nitro-N-octylbenzamide

InChI

InChI=1S/C15H22N2O6/c1-2-3-4-5-6-7-8-16-15(21)12-10(18)9-11(19)13(14(12)20)17(22)23/h9,18-20H,2-8H2,1H3,(H,16,21)

InChI Key

GHKVBXWBMCWZKD-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O

Other CAS RN

126395-22-0

synonyms

N-octyl-3-nitro-2,4,6-trihydroxybenzamide
PNO8 cpd

Origin of Product

United States

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